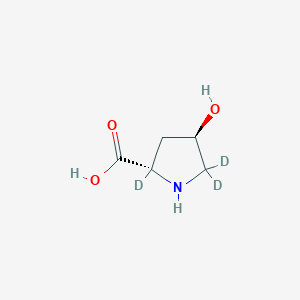
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves the incorporation of stable isotopes into the orotic acid molecule. One common method includes the use of labeled precursors in the synthetic pathway of orotic acid. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Analyse Chemischer Reaktionen
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Selective reduction of the carbonyl groups can be achieved without affecting the aromaticity of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate is widely used in scientific research, particularly in:
Chemistry: Used as a reference standard in isotope-labeled studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving nucleotide metabolism and the synthesis of nucleic acids.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research where it helps in understanding DNA repair mechanisms.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development
Wirkmechanismus
The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. The labeled isotopes allow for the tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This is particularly useful in studies of nucleotide synthesis and DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate include:
Orotic acid: The non-labeled version of the compound, used in similar biochemical studies.
5-Amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid: Another pyrimidine derivative with different functional groups, used in various chemical and biological applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are structurally similar and are used as inhibitors in cancer research.
The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for tracing and studying metabolic pathways with high precision .
Eigenschaften
Molekularformel |
C5H6N2O5 |
|---|---|
Molekulargewicht |
177.09 g/mol |
IUPAC-Name |
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1; |
InChI-Schlüssel |
YXUZGLGRBBHYFZ-RYBQTAQPSA-N |
Isomerische SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O.O |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)







![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)




